molecular formula C19H19FN2O2S B6925680 N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide

Cat. No.: B6925680
M. Wt: 358.4 g/mol
InChI Key: HPZVPVJMIWXJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of a thienopyridine ring, a benzofuran moiety, and a fluorine atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-12(22-6-4-18-13(11-22)5-7-25-18)10-21-19(23)17-9-14-8-15(20)2-3-16(14)24-17/h2-3,5,7-9,12H,4,6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZVPVJMIWXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C=CC(=C2)F)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thienopyridine ring through a series of condensation and cyclization reactions. The benzofuran moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives and benzofuran-based molecules, such as:

Uniqueness

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-5-fluoro-1-benzofuran-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its fluorine atom and carboxamide group contribute to its stability and reactivity, making it a valuable compound for further research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.